molecular formula Na B1245947 Sodium-23

Sodium-23

カタログ番号: B1245947
分子量: 22.989769 g/mol
InChIキー: KEAYESYHFKHZAL-IGMARMGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium-23 atom is the stable isotope of sodium with relative atomic mass 22.989770, 100 atom percent natural abundance and nuclear spin 3/2.

科学的研究の応用

Biomedical Imaging and Diagnosis

Sodium-23 (23^{23}Na) has been effectively utilized in Magnetic Resonance Imaging (MRI) and Nuclear Magnetic Resonance (NMR) studies. 23^{23}Na MRI is a quantitative method that determines sodium content in tissues and organs in vivo, showing promise in diagnosing various conditions including brain tumors, breast cancer, stroke, multiple sclerosis, and heart diseases. The technique's sensitivity to sodium concentration changes offers a potential biomarker for malignant tumor diagnosis and prognosis. Despite challenges such as low signal-to-noise ratio, advancements in high magnetic fields, pulse sequences, and hardware capabilities have significantly improved 23^{23}Na MRI's applications in clinical research (Eliav & Navon, 2016), (Sadykhov et al., 2018), (Poku et al., 2020).

Petrophysics

In the field of petrophysics, 23^{23}Na NMR has been suggested as a tracer for brine in reservoir formations. Sodium ions, found exclusively in the aqueous phase, can be detected by time-domain NMR. This method provides a measure of brine volume from the sodium signal amplitude and relaxation time in a single measurement, offering insights into the ionic content of the brine and its properties like viscosity (Mitchell, 2016).

Neurological Research

23^{23}Na is crucial in various signal transmission processes in neuronal cells. Information on sodium distribution in the brain using 23^{23}Na MRI provides insights into neuronal health. Advances in multinuclear MR technology have enhanced the diagnosis, prognosis, and clinical monitoring of neurological diseases. Despite challenges such as low signal-to-noise ratio and longer scan times, the development of pulse sequences, RF coils, and sodium compartmentalization techniques have improved 23^{23}Na MRI's applications in brain research (Handa et al., 2022), (Ouwerkerk, 2011).

Musculoskeletal Applications

23^{23}Na MRI has been used to noninvasively quantify total sodium in human muscle, providing insights into the sodium-potassium pump and perfusion in normal and diseased muscle. It facilitates the understanding of muscle conditions and the role of sodium in exercise and musculoskeletal diseases (Constantinides et al., 2000).

Energy Storage

23^{23}Na NMR studies have been conducted on sodium-ion batteries, particularly focusing on the state of sodium inserted in hard carbon electrodes. Understanding the behavior of sodium in these batteries is crucial for improving their performance and practical cyclability (Gotoh et al., 2013).

特性

分子式

Na

分子量

22.989769 g/mol

IUPAC名

sodium-23

InChI

InChI=1S/Na/i1+0

InChIキー

KEAYESYHFKHZAL-IGMARMGPSA-N

異性体SMILES

[23Na]

SMILES

[Na]

正規SMILES

[Na]

製品の起源

United States

Synthesis routes and methods I

Procedure details

The sodium salt of (2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane (2.4 g, 0.006 moles) was suspended in dichloromethane (6 ml) and to the reaction mixture was slowly added trifluoroacetic acid (6 ml) at about 0-5° C. The reaction mixture was stirred between about 0-5° C. for additional 2 hours. The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume to provide pale yellow oily residue. This oily residue was triturated with diethyl ether and ether was decanted (40 ml×2). The crude solid was again triturated with dichloromethane (40 ml×2) and solvents were decanted. The final solid was dried under vacuum below 40° C. to furnish 2.2 g of sodium and trifluoroacetic acid salt of (2S, 5R)-6-sulfooxy-2-(aminomethyl)-7-oxo-1,6-diaza-bicyclo [3.2.1]octane (X) (90% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate (36 g, 0.16 mol) in abs. ethanol (100 ml) was added to a solution of sodium (4 g, 0.21 mol) in abs. ethanol (100 ml). Isoamylnitrite (25 ml, 0.19 mol) was added over 0.5 h, and the mixture was heated at 50° C. for 4 h. Evaporation of the reaction mixture gave crude sodium salt of the title compound, which was used without further purification.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

6.12 g. of the sodium salt of antibiotic X-537A was dissolved in pyridine (10 ml.) by warming slightly. The solution was cooled in an ice bath and treated with propionyl chloride, then allowed to stand at room temperature for 2 hours. The mixture was poured into water, extracted with ethyl acetate, and the organic phase washed in succession with 1N hydrochloric acid (several times) and sodium carbonate solution (twice). Evaporation of the ethyl acetate solution left a residue which was crystallized from methylene chloride/hexane to afford 3-methyl-2-propionyloxy-6-{7-ethyl-4-hydroxy-3,5-dimethyl-6-oxo- 7[5-ethyl-3-methyl-5-(5-ethyl-5-hydroxy-6-methyl-2-tetrahydropyranyl)-2-tetrahydrofuryl]heptyl}benzoic acid, sodium salt, m.p. 185°-186.5° [α]D25 -20.00° (C=1.00 in methanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 1.53 g of the sodium salt of antibiotic X-537A in 30 ml carbon disulfide was added dropwise a solution of 0.14 ml bromine 10 ml carbon disulfide at -5° over 10 minutes. The solvent was removed under a stream of nitrogen at room temperature (approximately 2 hours). The residue was purified by dissolving it in ethyl acetate and the solution washed successively with aqueous sodium bisulfite and sodium carbonate. After drying (Na2SO4), the solution was evaporated under reduced pressure and the residue crystallized from ethyl acetate to give 5-bromo-3-methyl-6{-7-ethyl-4-hydroxy-3,5-dimethyl-6-oxo-7-[5-ethyl-3-methyl-5-(5-ethyl-5-hydroxy-6-methyl-2-tetrahydro-pyranyl)-2-tetrahydrofuryl]heptyl} salicylic acid, sodium salt as colorless cubes, m.p. 185°, [α]D25 -7.36° (1% in methanol).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。